N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide
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Overview
Description
N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of the chlorophenyl and diphenyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide typically involves the condensation of 4-chloroaniline with 2,4-diphenyl-5-pyrimidinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters, increased yield, and reduced production time. The use of automated systems ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential therapeutic applications in treating cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antiproliferative effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
- N-(4-bromophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide
- N-(4-methylphenyl)-2,4-diphenyl-5-pyrimidinecarboxamide
- N-(4-nitrophenyl)-2,4-diphenyl-5-pyrimidinecarboxamide
Comparison: N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its bromine, methyl, or nitro-substituted counterparts. Additionally, the chlorophenyl derivative may exhibit different biological activities and potency levels, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O/c24-18-11-13-19(14-12-18)26-23(28)20-15-25-22(17-9-5-2-6-10-17)27-21(20)16-7-3-1-4-8-16/h1-15H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFFMVDMNMTLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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